molecular formula C13H15ClN2O5 B13954026 Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate CAS No. 56395-51-8

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate

Cat. No.: B13954026
CAS No.: 56395-51-8
M. Wt: 314.72 g/mol
InChI Key: HQNNPPIMYIDPEH-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is an organic compound with the molecular formula C12H13ClN2O5. This compound is known for its unique chemical structure, which includes a chloro-nitrophenyl group and an ethoxyacrylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxyacrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various oxidation states of the nitro group.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-chloro-5-nitrophenyl)imino]-3-methoxypropionate
  • Ethyl 4-chloro-2-[(2-methyl-3-nitrophenyl)hydrazono]-3-oxobutanoate

Uniqueness

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-nitrophenyl group and ethoxyacrylate moiety make it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is a synthetic compound that has attracted significant attention for its potential biological activities. This article explores its chemical characteristics, synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound features an ethoxyacrylate moiety and a substituted phenyl group with both chloro and nitro substituents. The synthesis typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxyacrylate through nucleophilic substitution mechanisms, where the amino group attacks the electrophilic carbon of the acrylate, forming the desired product.

Biological Activity

The biological activity of this compound is primarily attributed to its nitro and chloro substituents. These groups enhance its interaction with various biological targets. The compound has shown promising results in several areas:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cells. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may exert cytotoxic effects.
  • Antibacterial Properties : The presence of halogenated groups often enhances the antibacterial activity of compounds. This compound may exhibit similar properties, making it a candidate for further investigation in antimicrobial applications.
  • Enzyme Inhibition : The unique functional groups present in this compound suggest potential as enzyme inhibitors, which could be explored for therapeutic applications in various diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-(nitrophenyl)acetateNitro group on para positionCommonly used in organic synthesis
Ethyl 2-(5-amino-2-chloro-3-nitrophenyl)acetateContains both amino and nitro groupsPotentially more reactive due to amino group
Ethyl 4-(chloroanilino)-4-methylpentanoateChloro substituent on anilineExhibits different biological activities based on substituents

The specific arrangement of functional groups in this compound imparts distinct reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Research studies investigating the biological activity of this compound have yielded promising results:

  • Anticancer Studies : In vitro studies have shown that derivatives with nitro groups can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to cell death.
  • Antimicrobial Efficacy : Preliminary tests have indicated that compounds with similar structural features exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess such properties.

Properties

CAS No.

56395-51-8

Molecular Formula

C13H15ClN2O5

Molecular Weight

314.72 g/mol

IUPAC Name

ethyl 3-(2-chloro-5-nitroanilino)-3-ethoxyprop-2-enoate

InChI

InChI=1S/C13H15ClN2O5/c1-3-20-12(8-13(17)21-4-2)15-11-7-9(16(18)19)5-6-10(11)14/h5-8,15H,3-4H2,1-2H3

InChI Key

HQNNPPIMYIDPEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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